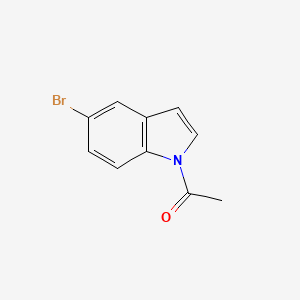

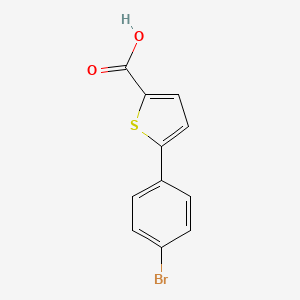

![molecular formula C10H8N2O3 B1280066 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 57073-56-0](/img/structure/B1280066.png)

2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid” is a chemical compound that belongs to the class of pyridopyrimidines . It has been studied for its potential biological activities .

Synthesis Analysis

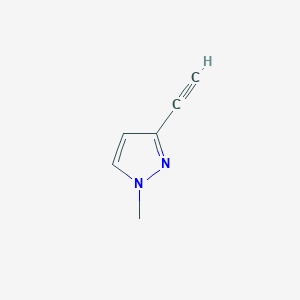

The synthesis of related compounds has been reported in the literature. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . Another study reported a retro-Claisen reaction of 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione in the presence of potassium hydroxide and 4-dimethylamino-pyridine, leading to a related compound .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction . The cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° .Chemical Reactions Analysis

The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, the density is approximately 1.34±0.1 g/cm3, and the boiling point is around 343.4±52.0 °C .Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have been studied for their anticancer properties. They can lead to cell death by apoptosis as they inhibit enzymes like CDK that are crucial for cell division .

Molecular Interactions

These compounds can interact with other molecules, such as adenosine, through π-stacking interactions which are significant in biological systems .

Analgesic Properties

Some pyrimidine derivatives have shown increases in analgesic properties, which could be related to specific structural features .

Synthetic Procedures

Pyrimidine derivatives can be synthesized through various methods, offering high yield and operational simplicity for potential pharmaceutical applications .

Molecular Docking

They can be used in molecular docking studies to understand the interaction with biological targets, which is essential in drug design .

Mechanism of Action

Target of Action

The primary target of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiretroviral therapies .

Mode of Action

The compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at the C-4 position and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the integration of the viral genome into the host cell’s DNA .

Biochemical Pathways

The inhibition of the HIV-1 integrase disrupts the viral replication cycle. Specifically, it prevents the integration step, which is necessary for the virus to replicate its genetic material and produce new virus particles . This disruption of the viral life cycle results in a decrease in viral load and a slowdown in the progression of the disease .

Result of Action

The primary result of the action of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is the inhibition of HIV-1 replication. In vitro studies have shown that compounds in this series display moderate inhibitory properties against the HIV-1 virus . This leads to a decrease in viral load, potentially slowing the progression of the disease .

Future Directions

properties

IUPAC Name |

2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-5-8(13)12-4-2-3-7(10(14)15)9(12)11-6/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVRHHMREUOGFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491812 |

Source

|

| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |

CAS RN |

57073-56-0 |

Source

|

| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57073-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)